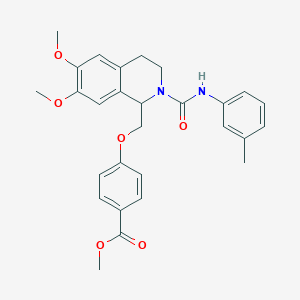

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Descripción general

Descripción

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound featuring a benzoate ester linked to a tetrahydroisoquinoline core. This structure is notable for its potential biological activities and pharmacological importance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multi-step organic synthesis.

Initial Formation of Tetrahydroisoquinoline Core: Starting with the cyclization of appropriate precursors under acidic or basic conditions.

Functional Group Modifications: Introduction of the 6,7-dimethoxy and m-tolylcarbamoyl groups using nucleophilic substitution reactions or carbamoylation techniques.

Esterification: Finally, esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or a condensing agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial-scale synthesis would require optimized reaction conditions including controlled temperatures, pressures, and the use of continuous flow reactors to ensure efficient production and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and carbamoyl groups undergo hydrolysis under acidic or basic conditions:

Acidic hydrolysis of the carbamoyl group proceeds via protonation of the amidine nitrogen, followed by nucleophilic attack by water. Basic ester hydrolysis involves saponification to yield the corresponding carboxylic acid .

Substitution Reactions

The methoxy and carbamoyl groups participate in nucleophilic and electrophilic substitutions:

Methoxy Demethylation

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| BBr₃ | DCM, −78°C to RT, 8 hours | Catechol derivatives (methoxy → hydroxyl conversion) | >90% para |

Demethylation with boron tribromide selectively removes methoxy groups at the 6- and 7-positions, generating phenolic intermediates critical for further functionalization .

Carbamoyl Substitution

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Thionyl chloride | Reflux, 3 hours | Thiocarbamoyl analogs (e.g., o-tolylcarbamothioyl derivatives) | Bioactivity modulation |

Thionation of the carbamoyl group enhances lipophilicity, potentially improving membrane permeability in pharmacological contexts.

Oxidation and Reduction

The tetrahydroisoquinoline ring undergoes redox transformations:

Oxidation of the tetrahydroisoquinoline core generates planar aromatic systems, while reduction stabilizes the partially saturated ring .

Functionalization of the Benzoyl Moiety

The benzoate ester undergoes electrophilic aromatic substitution (EAS):

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 minutes | Nitro-substituted benzoate (e.g., 3-nitro derivative) | Meta |

| Br₂, FeBr₃ | RT, 1 hour | Brominated benzoate (e.g., 4-bromo derivative) | Para |

Nitration occurs preferentially at the meta position due to electron-withdrawing effects of the ester group, while bromination favors the para position .

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed couplings:

These reactions enable diversification of the aromatic moieties for structure-activity relationship (SAR) studies .

Stability Under Synthetic Conditions

The compound exhibits moderate thermal stability:

| Condition | Observation |

|---|---|

| >150°C | Degradation via retro-amide formation and ester pyrolysis |

| pH <3 or >10 | Rapid hydrolysis of ester and carbamoyl groups within 1 hour |

Optimal storage conditions include inert atmospheres (N₂ or Ar) and temperatures below −20°C .

Comparative Reactivity with Analogues

Key differences from structurally related compounds include:

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research suggests that compounds similar to methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate may interact with serotonin receptors and other neurotransmitter systems. These interactions could underlie potential antidepressant effects, making it a candidate for further studies in the treatment of mood disorders.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activities against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could be explored for potential antibacterial applications .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps to ensure high yield and purity. The synthesis process may include:

- Step 1: Formation of the tetrahydroisoquinoline core.

- Step 2: Introduction of methoxy groups.

- Step 3: Coupling with benzoate moieties.

Each step requires careful optimization of reagents and conditions to achieve the desired compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Compounds with similar structures have demonstrated varying degrees of biological activity based on their functional groups and molecular configurations. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | C19H23NO3 | Contains a benzyl group instead of a benzoate |

| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | C11H12O4 | Simpler structure with fewer functional groups |

| Cajanine Structure Analogues | Varied | Known for anti-inflammatory properties |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of similar compounds. For example:

Case Study: Antidepressant Mechanisms

A study investigating the interaction of tetrahydroisoquinoline derivatives with serotonin receptors found that specific modifications could enhance binding affinity and efficacy as antidepressants. Such findings highlight the importance of structural modifications in developing effective therapeutic agents .

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various isoquinoline derivatives against Candida albicans and other fungal strains. The results indicated that certain structural features significantly improved antimicrobial activity, suggesting potential pathways for developing new antifungal treatments .

Mecanismo De Acción

Molecular Targets and Pathways:

The compound likely exerts its effects by binding to specific proteins or enzymes, influencing their activity. For example, it may inhibit certain metabolic pathways in cancer cells, leading to growth arrest or apoptosis.

Pathway-specific interactions include modulation of signaling cascades that are crucial in disease mechanisms.

Comparación Con Compuestos Similares

Methyl 4-(2-(3,4-dimethoxyphenyl)ethylcarbamoyl)benzoate: Another ester with a similar tetrahydroisoquinoline core but different substitution pattern.

4-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methoxy)benzoic acid: A carboxylic acid derivative, exhibiting differing physicochemical properties.

N-(3,4-dimethoxybenzyl)-4-(m-tolylcarbamoyl)benzoate: Features similar aromatic substitutions but varies in the core structure.

By comparing these compounds, the unique combination and specific functionalization of Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be appreciated for its specific and often potent biological activities.

Actividad Biológica

Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following structural formula:

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydroisoquinoline core followed by functionalization to introduce the methoxy and benzoate groups. Specific synthetic pathways may vary but generally involve:

- Formation of Tetrahydroisoquinoline : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : Subsequent steps introduce the methoxy and benzoate moieties via electrophilic aromatic substitution or nucleophilic addition reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Alpha-Adrenergic Receptor Affinity

Compounds related to this compound have been studied for their affinity towards alpha(2C)-adrenergic receptors. These receptors are implicated in various physiological processes including sedation and analgesia. Some derivatives have shown high selectivity for these receptors, which may lead to therapeutic applications in managing conditions like anxiety and pain .

Study on Anti-Dyskinetic Activity

A notable study investigated the anti-dyskinetic effects of similar compounds in animal models. The research demonstrated that certain tetrahydroisoquinoline derivatives could reduce L-DOPA-induced dyskinesias in marmosets. This finding suggests that this compound might offer benefits in treating Parkinson’s disease-related symptoms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy and benzoate groups significantly influence the biological activity of these compounds. For instance:

- Increased Methoxy Substitution : Enhances receptor binding affinity.

- Benzoate Modifications : Affect solubility and bioavailability.

These insights can guide future synthetic efforts to optimize therapeutic efficacy .

Propiedades

IUPAC Name |

methyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-18-6-5-7-21(14-18)29-28(32)30-13-12-20-15-25(33-2)26(34-3)16-23(20)24(30)17-36-22-10-8-19(9-11-22)27(31)35-4/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRIAJIMNLEEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.